molecular formula C20H17FN4O2 B2688809 N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105246-70-5

N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2688809
CAS No.: 1105246-70-5
M. Wt: 364.38
InChI Key: PBLXSBSZWGNSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimido[5,4-b]indole Derivatives

The study of pyrimido[5,4-b]indole derivatives emerged from broader investigations into indole chemistry, which began in the 19th century with the isolation of indigo and its conversion to oxindole. Early synthetic breakthroughs, such as Emil Fischer’s 1883 development of the Fischer indole synthesis, laid the groundwork for constructing complex heterocyclic systems. By the 1990s, researchers began systematically modifying the pyrimido[5,4-b]indole scaffold to optimize pharmacological properties. A pivotal 1991 study demonstrated that 3-substituted pyrimido[5,4-b]indole-2,4-diones exhibited nanomolar affinity for α1 adrenoceptors, with compound 10 (Ki = 0.21 nM) showing exceptional selectivity over α2, β2, and 5HT1A receptors. This work established pyrimido[5,4-b]indoles as a versatile platform for receptor-targeted drug design.

Table 1: Milestones in Pyrimido[5,4-b]indole Derivative Development

Year Key Advancement Reference
1991 Discovery of α1-selective pyrimido[5,4-b]indole ligands
2013 Development of VEGFR-2-targeted 5-chloro-N4-substituted derivatives
2017 Design of BET bromodomain inhibitors with quinoline-modified pyrimidoindoles

Contextual Positioning in Medicinal Chemistry

Pyrimido[5,4-b]indoles occupy a strategic niche in medicinal chemistry due to their structural hybridity, combining the planar aromaticity of indoles with the hydrogen-bonding capacity of pyrimidinediones. This duality enables interactions with diverse biological targets:

  • Receptor modulation : Early derivatives like compound 13 achieved >10,000-fold selectivity for α1 over α2 adrenoceptors, showcasing their potential for minimizing off-target effects.
  • Kinase inhibition : Substituent engineering, as seen in 5-chloro-N4-(4-isopropylphenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine, enabled potent VEGFR-2 inhibition (IC50 = 12 nM).
  • Epigenetic regulation : Incorporation of quinoline moieties yielded BET bromodomain inhibitors (e.g., compound 31 ) with picomolar binding affinities and oral bioavailability.

Research Significance of N-Substituted Pyrimido[5,4-b]indoles

The N-substituent at position 3 of the pyrimido[5,4-b]indole core critically determines target engagement and physicochemical properties:

  • Phenylpiperazinyl groups in early derivatives conferred α1 adrenoceptor selectivity by mimicking endogenous catecholamine geometry.
  • Halogenated aryl substituents , such as the 4-chloro-2-fluorophenyl group in compound 6 , enhanced VEGFR-2 binding through hydrophobic interactions and halogen bonding.
  • Quinoline appendages in BET inhibitors like 31 facilitated π-stacking with BRD4’s ZA channel while improving metabolic stability.

The specific substitution pattern in N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suggests dual optimization for target affinity (via fluorophenyl) and solubility (via propanamide linker), building on prior structure-activity relationship (SAR) trends.

Current Research Landscape and Objectives

Contemporary research focuses on three strategic fronts:

  • Oncotherapeutic applications : Leveraging pyrimido[5,4-b]indoles’ kinase and epigenetic modulation capabilities, as evidenced by compound 31 ’s efficacy in xenograft models of leukemia and triple-negative breast cancer.
  • Synthetic methodology : Refining regioselective N-functionalization techniques, such as the HCl-catalyzed condensation of pivalamide precursors with substituted anilines.
  • Computational design : Utilizing cocrystal structures (e.g., BRD4 BD2 with 31 ) to guide rational modifications for improved selectivity.

Table 2: Representative Pyrimido[5,4-b]indole Derivatives and Targets

Compound Target Key Modification Activity
10 α1 adrenoceptor 2-Methoxyphenylpiperazinyl Ki = 0.21 nM
6 VEGFR-2 4-Chloro-2-fluorophenyl IC50 = 18 nM
31 BET bromodomains Quinoline substitution Kd = 0.8 nM (BRD4 BD2)

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c1-12-2-7-16-15(10-12)18-19(24-16)20(27)25(11-22-18)9-8-17(26)23-14-5-3-13(21)4-6-14/h2-7,10-11,24H,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXSBSZWGNSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H17_{17}FN4_{4}O2_{2}
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 1105246-70-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes, which can lead to antiviral and anticancer effects. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit viral RNA polymerases, which are critical for the replication of certain viruses.
  • Cellular Pathway Modulation : By interacting with specific receptors and pathways, it can influence cell proliferation and apoptosis.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance, N-Heterocycles have been shown to exhibit significant antiviral activity by disrupting viral replication cycles. In vitro studies indicate that derivatives of this compound can inhibit viral polymerases effectively.

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF712.50
NCI-H46014.31
A54926.00

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of this compound against Hepatitis C virus (HCV), researchers found that it inhibited NS5B RNA polymerase activity significantly. The compound exhibited an IC50_{50} value of 32.2 µM, indicating potent antiviral activity with low cytotoxicity in MT-4 cells .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various human cancer cell lines. The results demonstrated that it effectively reduced cell viability in a dose-dependent manner across multiple lines, particularly in MCF7 and A549 cells . The mechanism was linked to apoptosis induction and modulation of cell cycle progression.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes structural variations and biological targets of analogous pyrimidoindole derivatives:

Compound ID Core Structure Substituents Biological Target Key Findings Reference
Target Compound Pyrimido[5,4-b]indole 8-methyl, 4-oxo, N-(4-fluorophenyl)propanamide Hypothesized kinase/TLR4 Fluorophenyl enhances stability; methyl may reduce steric clash -
: Compound 3 Pyrimido[5,4-b]indol-4-one 8-fluoro, 3-(2-methoxybenzyl) Not specified XRD-confirmed structure; methoxybenzyl may improve membrane permeability
: Compounds 27–34 Pyrimido[5,4-b]indole Thioacetamide-linked alkyl/aryl groups (e.g., isopentyl, 3,3-dimethylbutyl) TLR4 Alkyl chains modulate TLR4 selectivity; thioether improves ligand flexibility
: Trifluoromethoxy analog Pyrimido[5,4-b]indole 3-methyl, 4-oxo, N-(4-trifluoromethoxyphenyl)acetamide Not specified Trifluoromethoxy increases lipophilicity and electron-withdrawing effects
: CK1δ Inhibitor 194 Imidazole-pyridine 3,4,5-Trimethoxyphenyl propanamide CK1δ kinase Trimethoxyphenyl enhances kinase binding; HPLC purity 99%

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethoxyphenyl group in ’s compound increases logP compared to the target’s fluorophenyl, suggesting divergent solubility profiles .
  • Metabolic Stability: Fluorine atoms in both the target compound and ’s CK1δ inhibitor reduce oxidative metabolism, enhancing half-life .
  • Synthetic Accessibility: utilized HATU-mediated coupling for thioacetamide formation, whereas the target compound’s propanamide linkage may require alternative activation strategies (e.g., CDI, as in ) .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core formationH2SO4, 80°C, 12h65
Amide couplingEDC, HOBt, DMF, rt, 24h72
Final purificationSilica gel (CH2Cl2:MeOH 9:1)85

Advanced Question: How can researchers optimize reaction conditions to address low yields in the final amide coupling step?

Methodological Answer :
Low yields may arise from steric hindrance or poor solubility. Optimization strategies include:

  • Solvent screening : Replace DMF with DMA or DMSO to improve reagent solubility .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Temperature modulation : Increase reaction temperature to 40°C while monitoring for side-product formation via LC-MS .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?

Q. Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon backbone (e.g., fluorophenyl aromatic signals at δ 7.2–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C21H18FN3O2: 380.1412) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (applied to analogous pyrimidoindole derivatives) .

Advanced Question: How can researchers resolve discrepancies between computational molecular modeling and experimental spectral data?

Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., solvent interactions). Mitigation steps:

  • DFT calculations : Include solvent models (e.g., PCM for DMSO) to refine predicted NMR shifts .
  • Variable-temperature NMR : Probe conformational flexibility impacting spectral assignments .
  • Cross-validate with IR spectroscopy : Compare experimental carbonyl stretches (e.g., 1680–1700 cm⁻¹) with computational vibrational analyses .

Basic Question: What preliminary biological screening assays are recommended for this compound?

Q. Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases linked to the pyrimidoindole scaffold’s known targets (e.g., IC50 determination via fluorescence polarization) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or HepG2) to evaluate antiproliferative activity .
  • Solubility and permeability : Assess via shake-flask method and Caco-2 cell models for early ADME profiling .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Methodological Answer :

  • Analog synthesis : Modify the fluorophenyl group (e.g., replace F with Cl or CF3) or vary the pyrimidoindole methyl group .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins .
  • Selectivity profiling : Screen against off-targets (e.g., cytochrome P450 isoforms) to minimize toxicity .

Q. Table 2: SAR Data for Select Analogs

AnalogModificationIC50 (Target A, nM)Selectivity Ratio (Target A/B)
ParentNone1201.0
Analog 14-Cl phenyl853.2
Analog 2CF3 substituent450.8

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Q. Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolytic stability : Monitor via accelerated stability studies (40°C/75% RH) with LC-MS to detect decomposition products .
  • Lyophilization : For long-term storage, lyophilize as a citrate salt to enhance stability .

Advanced Question: How can researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer :
Contradictions may stem from assay-specific artifacts. Solutions include:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Dose-response curves : Ensure consistent compound solubility across assays (e.g., use DMSO stock concentrations ≤0.1%) .
  • Control benchmarking : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

Basic Question: What computational tools are suitable for predicting the compound’s physicochemical properties?

Q. Methodological Answer :

  • Lipophilicity : Calculate logP values using ChemAxon or ACD/Labs .
  • pKa prediction : Employ MarvinSuite to estimate ionization states affecting solubility .
  • ADMET profiling : Use SwissADME or QikProp to predict bioavailability and blood-brain barrier penetration .

Advanced Question: How can in vivo efficacy studies be designed to validate preliminary in vitro findings?

Q. Methodological Answer :

  • Animal models : Select xenograft models (e.g., nude mice with implanted tumor lines) for oncology applications .
  • Dosing regimen : Optimize based on PK studies (e.g., intravenous vs. oral administration, t1/2 determination) .
  • Biomarker analysis : Use ELISA or Western blot to measure target modulation in tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.